

Introduction: Unveiling a Key Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-6-nitroaniline**

Cat. No.: **B099257**

[Get Quote](#)

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often dictated by the strategic placement of its functional groups. **2-Fluoro-6-nitroaniline**, a substituted aromatic amine, stands out as a quintessential example of a versatile intermediate. Its structure, featuring an amine, a nitro group, and a fluorine atom ortho to each other on a benzene ring, presents a unique electronic and steric environment. This arrangement provides a powerful platform for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds and other biologically active molecules.[\[1\]](#)

This guide offers a comprehensive exploration of the core physicochemical properties of **2-Fluoro-6-nitroaniline**. Moving beyond a simple data sheet, we will delve into the causality behind its characteristics, provide field-tested experimental protocols for its characterization, and ground all claims in authoritative references. This document is designed for the practicing researcher, scientist, and drug development professional who requires not just data, but actionable insights into this important chemical entity.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical compound is the foundation of all subsequent research. **2-Fluoro-6-nitroaniline** is systematically identified by a consistent set of descriptors across global chemical databases.

Nomenclature and Identifiers

- IUPAC Name: **2-fluoro-6-nitroaniline**[\[2\]](#)
- CAS Number: 17809-36-8[\[2\]](#)
- Molecular Formula: C₆H₅FN₂O₂[\[2\]](#)
- Synonyms: 2-Fluoro-6-nitrobenzenamine, 6-Fluoro-2-nitroaniline[\[2\]](#)

Molecular Structure and Representation

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties. The structure is presented below using standard chemical identifiers and a visual diagram generated via DOT language.

- SMILES:C1=CC(=C(C(=C1)F)N)[O-][\[2\]](#)
- InChI:InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2[\[2\]](#)

Caption: 2D structure of **2-Fluoro-6-nitroaniline**.

Core Physicochemical Properties

The physical and chemical characteristics of **2-Fluoro-6-nitroaniline** are summarized below. These values are critical for predicting its behavior in various solvents, reaction conditions, and analytical systems.

Property	Value	Source(s)
Molecular Weight	156.11 g/mol	[2]
Appearance	Light-yellow to orange to brown powder/crystals	[3]
Melting Point	47-48 °C	[4]
Boiling Point	271.5 °C at 760 mmHg	
Topological Polar Surface Area	71.8 Å ²	[2]
Purity	Typically ≥95%	[3]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a compound.

The following data provides a fingerprint for **2-Fluoro-6-nitroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR provides information on the hydrogen environments within the molecule. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating amine, results in a distinct downfield shift for the aromatic protons.

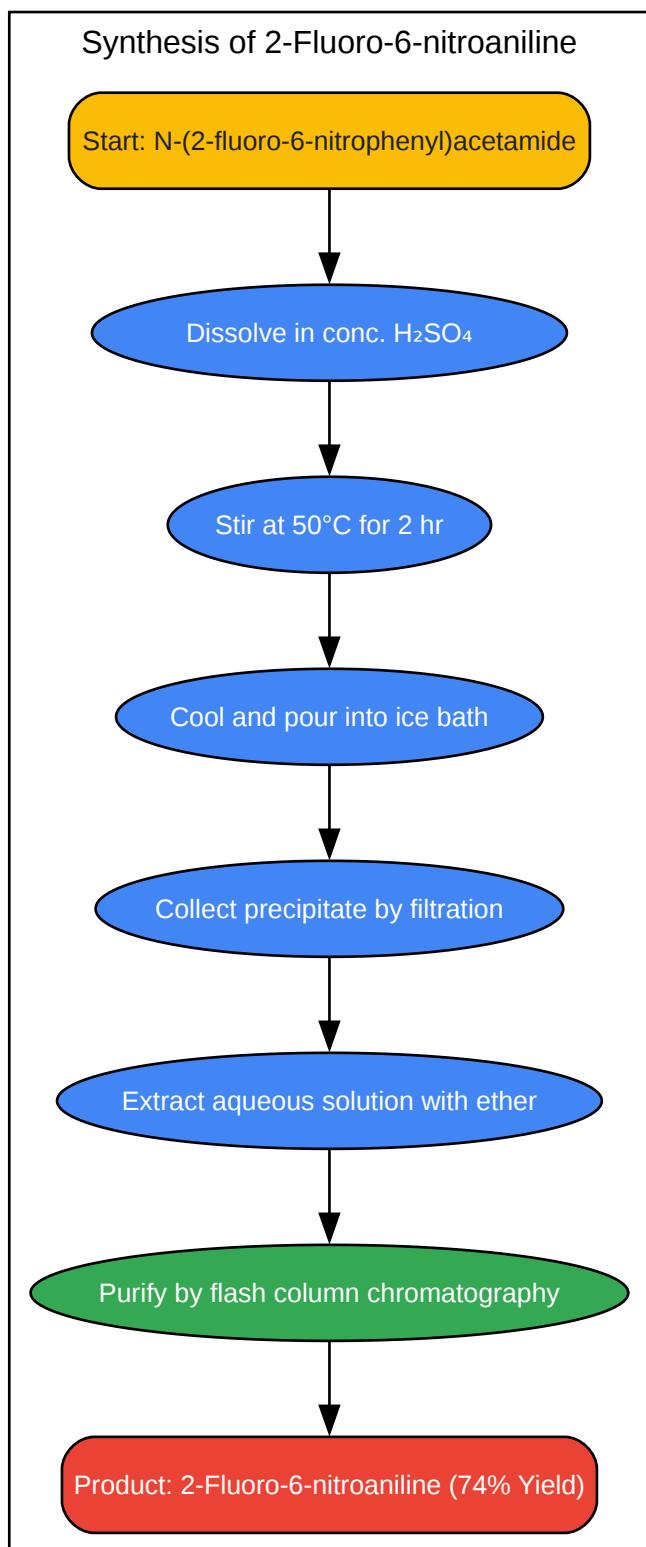
- ^1H NMR (DMSO- d_6):
 - δ 7.82 (d, 1H, $\text{J}=8.8$ Hz, H-5)
 - δ 7.42 (m, 1H, H-3)
 - δ 7.25 (s, 2H, NH_2)
 - δ 6.63 (m, 1H, H-4)[4]
- Expert Interpretation: The singlet at 7.25 ppm corresponds to the two protons of the primary amine. The downfield doublet at 7.82 ppm is characteristic of the proton ortho to the strongly electron-withdrawing nitro group. The multiplet at 7.42 ppm is assigned to the proton situated between the fluorine and nitro substituents, experiencing complex coupling. The upfield multiplet at 6.63 ppm corresponds to the proton between the fluorine and amine groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- GC/MS Analysis: Molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 157.[4]
- Exact Mass: 156.03350557 Da.[2]
- Expert Interpretation: The observation of the $[\text{M}+\text{H}]^+$ peak at 157 confirms the molecular weight of the compound (156.11 g/mol) and is consistent with the molecular formula $\text{C}_6\text{H}_5\text{FN}_2\text{O}_2$.

Infrared (IR) Spectroscopy


While specific IR data for **2-Fluoro-6-nitroaniline** is not readily available in public repositories, its spectrum can be predicted based on its functional groups. Key expected absorptions include:

- N-H stretching: Two bands in the region of $3300\text{-}3500\text{ cm}^{-1}$ for the primary amine.
- N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1360\text{ cm}^{-1}$, respectively.
- C-F stretching: A strong band in the region of $1200\text{-}1300\text{ cm}^{-1}$.
- C=C aromatic stretching: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Synthesis and Handling

Synthetic Protocol: Deacetylation Approach

A common and reliable method for preparing **2-Fluoro-6-nitroaniline** involves the deacetylation of its N-acetylated precursor. This approach is advantageous as the acetyl group serves as a protecting group during earlier synthetic steps, such as nitration, directing the regiochemistry.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Fluoro-6-nitroaniline**.

Detailed Step-by-Step Methodology:[4]

- Reaction Setup: Dissolve 3.0 g (0.0151 mol) of N-(2-fluoro-6-nitrophenyl)acetamide in 30 mL of concentrated sulfuric acid in a suitable reaction vessel equipped with a magnetic stirrer.
 - Causality: Concentrated H₂SO₄ acts as both the solvent and the catalyst for the hydrolysis (deacetylation) of the amide bond.
- Reaction: Stir the reaction mixture at 50 °C for 2 hours. Monitor the reaction progress by a suitable method (e.g., TLC).
 - Causality: The elevated temperature provides the necessary activation energy for the hydrolysis to proceed at a practical rate.
- Workup - Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the solution into a beaker containing an ice bath. A significant amount of precipitate should form.
 - Causality: The product, **2-Fluoro-6-nitroaniline**, is poorly soluble in the acidic aqueous solution, causing it to precipitate upon dilution and cooling. This step effectively separates the product from the sulfuric acid.
- Workup - Isolation: Collect the precipitate by vacuum filtration. Extract the acidic aqueous filtrate with diethyl ether to recover any dissolved product.
 - Causality: Filtration is a straightforward method for isolating the solid product. The subsequent ether extraction ensures maximum recovery of the product from the aqueous phase.
- Purification: Purify the crude product by flash column chromatography to afford the pure **2-Fluoro-6-nitroaniline**.
 - Causality: Chromatography is essential to remove any unreacted starting material or side products, yielding a product of high purity suitable for further research. A 74% yield is typically achieved with this method.[4]

Safety, Storage, and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

- GHS Hazard Classification:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[5]
- Storage: Store in a cool, dry place in a tightly sealed container. It is often recommended to store under refrigeration.[3]
- Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material into a sealed container for disposal.[6]

Conclusion

2-Fluoro-6-nitroaniline is a chemical intermediate of significant value, characterized by a well-defined set of physicochemical and spectroscopic properties. Its synthesis is achievable through robust and scalable laboratory procedures. A thorough understanding of its properties, from its molecular structure and spectral fingerprint to its safe handling requirements, is crucial for any scientist intending to utilize it in research and development. The data and protocols presented in this guide provide the necessary technical foundation for its effective and safe application in the synthesis of novel chemical entities.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87316, **2-Fluoro-6-nitroaniline**.
- Crysdot LLC. (n.d.). **2-Fluoro-6-nitroaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-6-nitroaniline | C6H5FN2O2 | CID 87316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-6-nitroaniline | 17809-36-8 [sigmaaldrich.com]
- 4. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Key Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b099257#physicochemical-properties-of-2-fluoro-6-nitroaniline\]](https://www.benchchem.com/product/b099257#physicochemical-properties-of-2-fluoro-6-nitroaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com